molecular formula C42H56N6O10S B10815388 Unii-7YM030A71C CAS No. 1193902-95-2

Unii-7YM030A71C

Cat. No.: B10815388
CAS No.: 1193902-95-2
M. Wt: 837.0 g/mol
InChI Key: HMYVZDWJFQOHCD-XEZGQWAWSA-N
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Description

MK-2748 is a small molecule inhibitor of the nonstructural protein 3 (NS3) protease of the hepatitis C virus. This compound has been developed by Merck & Co., Inc. for the treatment of hepatitis C virus infections . The molecular formula of MK-2748 is C42H56N6O10S, and it has a molecular weight of 836.99 g/mol .

Preparation Methods

The synthesis of MK-2748 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

MK-2748 undergoes various chemical reactions, including:

Scientific Research Applications

MK-2748 has significant applications in scientific research, particularly in the fields of:

Comparison with Similar Compounds

MK-2748 is unique among NS3 protease inhibitors due to its specific molecular structure and high potency. Similar compounds include:

MK-2748 stands out due to its specific binding affinity and efficacy in inhibiting the hepatitis C virus NS3 protease .

Properties

CAS No.

1193902-95-2

Molecular Formula

C42H56N6O10S

Molecular Weight

837.0 g/mol

IUPAC Name

(1R,18R,22R,26S,29S)-26-cyclopentyl-N-[(1R,2S)-2-ethenyl-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-7-methoxy-11,24,27-trioxo-2,23-dioxa-4,12,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5(10),6,8-tetraene-29-carboxamide

InChI

InChI=1S/C42H56N6O10S/c1-4-27-23-42(27,38(52)46-59(54,55)41(2)18-19-41)45-35(49)32-22-29-24-48(32)37(51)34(26-12-7-8-13-26)44-40(53)58-33-15-10-14-25(33)11-6-5-9-20-47-36(50)30-17-16-28(56-3)21-31(30)43-39(47)57-29/h4,16-17,21,25-27,29,32-34H,1,5-15,18-20,22-24H2,2-3H3,(H,44,53)(H,45,49)(H,46,52)/t25-,27-,29-,32+,33-,34+,42-/m1/s1

InChI Key

HMYVZDWJFQOHCD-XEZGQWAWSA-N

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8

Origin of Product

United States

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